molecular formula C7H7Cl3Si B1580937 p-Tolyltrichlorosilane CAS No. 701-35-9

p-Tolyltrichlorosilane

Cat. No. B1580937
CAS RN: 701-35-9
M. Wt: 225.6 g/mol
InChI Key: WOMUGKOOLXQCTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

P-Tolyltrichlorosilane, also known as 1-Methyl-4-(trichlorosilyl)benzene, is a chemical compound with the molecular formula C7H7Cl3Si . It has an average mass of 225.575 Da and a monoisotopic mass of 223.938263 Da .


Synthesis Analysis

Self-assembled monolayers (SAMs) of p-tolyltrichlorosilane (TTCS) were formed on flexible polymer substrates . Additionally, p-tolyltrichlorosilane was copolymerized with methylphenyldichlorosilane and grafted on silicon to introduce a structural defect .


Molecular Structure Analysis

The molecular structure of p-Tolyltrichlorosilane consists of a tolyl (methylphenyl) group attached to a silicon atom, which is further bonded to three chlorine atoms .


Chemical Reactions Analysis

P-Tolyltrichlorosilane is known to react with water . In research, it has been used to form self-assembled monolayers on flexible polymer substrates . It has also been copolymerized with methylphenyldichlorosilane .


Physical And Chemical Properties Analysis

P-Tolyltrichlorosilane is a liquid at room temperature . It has a density of 1.273 g/mL at 25 °C and a boiling point of 218-220 °C . The refractive index is 1.5240 . It has a molar refractivity of 54.6±0.4 cm³ .

Safety and Hazards

P-Tolyltrichlorosilane is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective measures such as wearing protective gloves, clothing, and eye/face protection are advised .

Mechanism of Action

Target of Action

p-Tolyltrichlorosilane, with the molecular formula CH3C6H4SiCl3 , primarily targets silicon substrates . It is used in the formation of self-assembled monolayers (SAMs) on these substrates .

Mode of Action

The compound interacts with silicon substrates to form self-assembled monolayers (SAMs) . It can also copolymerize with methylphenyldichlorosilane, which is grafted onto silicon to introduce a structural defect . This interaction results in changes to the surface properties of the silicon substrate, enhancing its functionality for various applications.

Biochemical Pathways

The formation of sams and the introduction of structural defects can influence the surface chemistry and reactivity of silicon substrates . This can potentially affect various biochemical processes that occur on these surfaces.

Pharmacokinetics

It is known to react with water , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of p-Tolyltrichlorosilane’s action is the formation of SAMs on silicon substrates and the introduction of structural defects . These changes can enhance the surface properties of the substrates, making them more suitable for various applications in materials science and technology.

Action Environment

The action of p-Tolyltrichlorosilane is influenced by environmental factors such as the presence of water. The compound is moisture-sensitive and reacts with water . Therefore, it should be stored away from water and moisture, in a cool, dry, and well-ventilated place . The presence of oxidizing agents should also be avoided .

properties

IUPAC Name

trichloro-(4-methylphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl3Si/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMUGKOOLXQCTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061026
Record name Trichloro-p-tolylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6061026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Tolyltrichlorosilane

CAS RN

701-35-9
Record name 1-Methyl-4-(trichlorosilyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=701-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Tolyltrichlorosilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-methyl-4-(trichlorosilyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Trichloro-p-tolylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6061026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trichloro-p-tolylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.778
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-TOLYLTRICHLOROSILANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LX8V7HK9KM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p-Tolyltrichlorosilane
Reactant of Route 2
Reactant of Route 2
p-Tolyltrichlorosilane
Reactant of Route 3
Reactant of Route 3
p-Tolyltrichlorosilane
Reactant of Route 4
Reactant of Route 4
p-Tolyltrichlorosilane
Reactant of Route 5
Reactant of Route 5
p-Tolyltrichlorosilane
Reactant of Route 6
Reactant of Route 6
p-Tolyltrichlorosilane

Q & A

Q1: How does p-Tolyltrichlorosilane interact with surfaces to form self-assembled monolayers (SAMs)?

A1: p-Tolyltrichlorosilane exhibits a strong affinity for hydroxylated surfaces, such as glass or silicon dioxide. The trichlorosilane group (SiCl3) undergoes hydrolysis in the presence of surface moisture, forming silanol groups (Si-OH). These silanol groups then condense with surface hydroxyl groups, creating strong Si-O-Si covalent bonds. This process leads to the formation of a self-assembled monolayer (SAM) of PTCS molecules on the surface [, ]. The aromatic p-tolyl group (C6H4CH3) points outward from the surface, influencing the surface properties, such as wettability and adhesion.

Q2: How does the presence of a methyl group in p-Tolyltrichlorosilane affect its SAM formation compared to Trichlorophenylsilane?

A2: Research suggests that the methyl group in PTCS influences the molecule's rotation during SAM formation []. This rotation affects the packing density and orientation of PTCS molecules within the monolayer compared to Trichlorophenylsilane, which lacks the methyl group. These differences can lead to variations in the properties of the resulting SAMs, including their stability, wettability, and ability to interact with other molecules.

Q3: Can p-Tolyltrichlorosilane be used to modify the properties of optical waveguides?

A3: Yes, p-Tolyltrichlorosilane has been successfully employed to create monolayers on the surface of optical waveguides []. These monolayers can be used to fine-tune the waveguide's properties, such as its refractive index, enabling enhanced sensitivity in waveguide-enhanced Raman spectroscopy (WERS). The ability to tailor waveguide properties through PTCS modification makes it a promising material for developing highly sensitive optical sensors and analytical devices.

Q4: How does the defect density in polysilanes affect their hole transport properties, and how does this relate to p-Tolyltrichlorosilane?

A4: Research has shown that introducing silicon-based structural defects into polysilanes, such as those containing methylphenylsilane units, significantly impacts their hole drift mobility []. p-Tolyltrichlorosilane can be used to introduce controlled amounts of silicon branching into the polysilane backbone during polymerization. By varying the concentration of p-Tolyltrichlorosilane in the polymerization reaction, researchers can systematically study the relationship between defect density and charge transport properties in these materials, offering insights into their potential for electronic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.